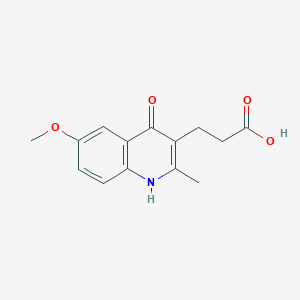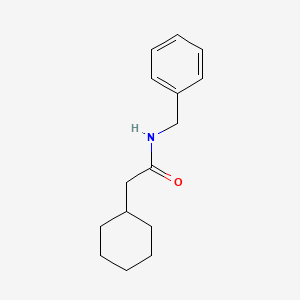
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, also known as CMT-3, is a synthetic compound that has been extensively studied for its potential use in treating various diseases. CMT-3 is a member of the family of compounds known as N-phenylanthranilic acid derivatives, which have been shown to have a wide range of biological activities.
作用机制
The mechanism of action of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins that promote cancer cell growth. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in inflammation and cancer cell growth. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase the activity of osteoblasts, which are cells that produce bone. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to inhibit the activity of osteoclasts, which are cells that break down bone.
Biochemical and Physiological Effects:
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to have a wide range of biochemical and physiological effects. In cancer cells, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to induce apoptosis, inhibit cell proliferation, and inhibit angiogenesis, which is the formation of new blood vessels that supply nutrients to cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to reduce inflammation and pain in inflammatory diseases.
实验室实验的优点和局限性
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has several advantages for lab experiments. It is a synthetic compound that can be produced in high yields and purity using a well-established synthesis method. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been extensively studied for its potential use in treating various diseases, which provides a strong scientific basis for further research. However, there are also limitations to using N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in lab experiments. It is a relatively new compound that has not been extensively studied in vivo, and its long-term safety and efficacy are not yet known.
未来方向
There are several future directions for research on N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. In cancer research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other cancer treatments. In osteoporosis research, further studies are needed to determine the long-term safety and efficacy of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other osteoporosis treatments. In inflammatory disease research, further studies are needed to determine the optimal dosage and treatment schedule for N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide, as well as its potential use in combination with other anti-inflammatory treatments. Overall, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has shown great potential for use in treating various diseases, and further research is needed to fully understand its mechanism of action and potential uses.
合成方法
The synthesis of N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide involves the reaction of 3-chloro-4-methoxyaniline with 2,3,5-trimethylphenol in the presence of acetic anhydride and a catalyst. The resulting product is then reacted with chloroacetyl chloride and sodium hydroxide to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide. This synthesis method has been successfully used to produce N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide in high yields and purity.
科学研究应用
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been extensively studied for its potential use in treating various diseases, including cancer, osteoporosis, and inflammatory diseases. In cancer research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In osteoporosis research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to increase bone density and prevent bone loss. In inflammatory disease research, N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide has been shown to reduce inflammation and pain.
属性
IUPAC Name |
N-(3-chloro-4-methoxyphenyl)-2-(2,3,5-trimethylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO3/c1-11-7-12(2)13(3)17(8-11)23-10-18(21)20-14-5-6-16(22-4)15(19)9-14/h5-9H,10H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOTVXPCNYBGZKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)OCC(=O)NC2=CC(=C(C=C2)OC)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-chloro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-methylbenzamide](/img/structure/B5831879.png)
![1'-allyl-5'-butylspiro[1,3-dioxane-2,3'-indol]-2'(1'H)-one](/img/structure/B5831885.png)


![2-(3-bromo-4-methoxyphenyl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5831908.png)

![N'-(2-chlorobenzylidene)spiro[2.3]hexane-1-carbohydrazide](/img/structure/B5831922.png)
![2-methyl-N'-[(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5831926.png)

![{5-[(4-methylphenyl)thio]-2-furyl}methanol](/img/structure/B5831940.png)

![4-{5-[(4-ethylphenoxy)methyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5831963.png)
![N-[4-(diethylamino)phenyl]nicotinamide](/img/structure/B5831981.png)
